molecular formula C14H15NO B3142570 N-Benzyl-N-(2-methoxyphenyl)amine CAS No. 50798-94-2

N-Benzyl-N-(2-methoxyphenyl)amine

Cat. No. B3142570
CAS RN: 50798-94-2
M. Wt: 213.27 g/mol
InChI Key: OXCREIAATRYJNU-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-methoxyphenyl)amine is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of N-Benzyl-N-(2-methoxyphenyl)amine consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

N-Benzyl-N-(2-methoxyphenyl)amine has a predicted melting point of 95.82°C and a predicted boiling point of 326.87°C at 760 mmHg. It has a predicted density of 1.10 g/cm3 and a predicted refractive index of n20D 1.61 .

Scientific Research Applications

Laccase Catalysis

N-Benzyl-N-(2-methoxyphenyl)amine can be used in laccase catalysis. Laccase is a multicopper oxidase that has been widely investigated for its mild and efficient oxidation of substrates . The tertiary amine of the N-benzyl group in N-Benzyl-N-(2-methoxyphenyl)amine has significant steric hindrance, which results in low efficiency in the benzyl removal of tertiary amines by laccase . However, fungal laccases with the highest E0 have been found to catalyze secondary N-benzyl removal effectively .

Amine Protection/Deprotection

N-Benzyl-N-(2-methoxyphenyl)amine can be used in the protection and deprotection of amino groups. Organic amines are generally protected through carbamate bond-mediated cappings . The chemically stable urea linkage can be suitably employed for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Psychoactive Substance Metabolism

N-Benzyl-N-(2-methoxyphenyl)amine can be used in the study of the metabolism of psychoactive substances. For instance, 25I-NBOMe, a new psychoactive substance, is a potent 5-HT 2A receptor agonist with strong hallucinogenic potential . The metabolism of such substances can be studied using N-Benzyl-N-(2-methoxyphenyl)amine .

Rational Engineering of Recombinant Cells

N-Benzyl-N-(2-methoxyphenyl)amine can be used in the rational engineering of recombinant cells. For instance, recombinant cells coexpressing Mes IRED and GDH can be constructed, enabling the expression of both enzymes within a single cell for biotransformation .

properties

IUPAC Name

N-benzyl-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCREIAATRYJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-iodoanisole (130 μl, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) at 100° C. Column chromatography using a solvent mixture (hexane/ethyl acetate=10/1, Rf=0.4) afforded N-(2-methoxyphenyl)benzylamine (149 mg, 70% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
130 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
19 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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